N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide
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Overview
Description
N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide is a heterocyclic compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . This compound is known for its unique structure, which includes a pyrrole ring substituted with a hydroxy group, a methyl group, and a carboximidamide group. It is used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve standard laboratory techniques .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols .
Scientific Research Applications
N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide involves its interaction with molecular targets and pathways within biological systems. The compound’s hydroxy and carboximidamide groups are likely involved in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide include:
- N-Hydroxy-4-methoxy-7-methyl-5-indanecarboximidamide
- N-Hydroxy-2,2-dimethyl-2H-chromene-6-carboximidamide
- N-Hydroxy-2-(4-isobutylphenyl)propanimidamide
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of hydroxy, methyl, and carboximidamide groups makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
N'-hydroxy-1-methylpyrrole-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-9-4-2-3-5(9)6(7)8-10/h2-4,10H,1H3,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOIQVCHWAYWHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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